molecular formula C6H9NaO7 B7815050 Sodium erythorbate [FCC]

Sodium erythorbate [FCC]

Cat. No.: B7815050
M. Wt: 216.12 g/mol
InChI Key: NKESWEQTVZVSSF-DMWQRSMXSA-M
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Description

Sodium erythorbate is a food additive predominantly used in meats, poultry, and soft drinks. Chemically, it is the sodium salt of erythorbic acid. It is known for its antioxidant properties, which help improve flavor stability and prevent the formation of carcinogenic nitrosamines. Sodium erythorbate is structurally related to vitamin C and is used to increase the rate at which nitrite reduces to nitric oxide in processed meats, thus facilitating a faster cure and retaining the pink coloring .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium erythorbate is produced from sugars derived from different sources, such as beets, sugarcane, and corn. The production usually involves a fermentation process from D-glucose by Pseudomonas fluorescens bacteria. Most syntheses proceed through the 2-keto-D-gluconic acid intermediate .

Industrial Production Methods: The industrial production of sodium erythorbate involves the fermentation of D-glucose to produce 2-keto-D-gluconic acid, which is then esterified, transformed, and refined to obtain the final product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Atmospheric oxygen and other oxidizing agents.

    Reduction: Nitrite in processed meats.

Major Products Formed:

Scientific Research Applications

Sodium erythorbate has various applications in scientific research:

Mechanism of Action

Sodium erythorbate exerts its effects primarily through its antioxidant properties. It helps in reducing nitrite to nitric oxide in processed meats, which facilitates faster curing and retains the pink coloring. It also prevents the formation of carcinogenic nitrosamines by reacting with atmospheric oxygen and other oxidizing agents .

Comparison with Similar Compounds

    Sodium ascorbate: Another antioxidant used in the food industry, similar in function to sodium erythorbate but less stable.

    Erythorbic acid: The parent compound of sodium erythorbate, also used as an antioxidant.

Uniqueness: Sodium erythorbate is more stable compared to sodium ascorbate and has similar antioxidant effects. It is particularly effective in meat curing processes due to its ability to accelerate the nitrite curing reaction and maintain color brightness .

Properties

IUPAC Name

sodium;(2R)-2-[(1R)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O6.Na.H2O/c7-1-2(8)5-3(9)4(10)6(11)12-5;;/h2,5,7-10H,1H2;;1H2/q;+1;/p-1/t2-,5-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKESWEQTVZVSSF-DMWQRSMXSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(=C(C(=O)O1)O)[O-])O)O.O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]1C(=C(C(=O)O1)O)[O-])O)O.O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NaO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63524-04-9
Record name Sodium erythorbate monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063524049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name sodium (2R)-2-[(1R)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-olate hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM ERYTHORBATE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q981WU671C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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